6-Hydroxynaphthalene-1,3-disulfonic acid
Overview
Description
6-Hydroxynaphthalene-1,3-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxynaphthalene-1,3-disulfonic acid can be synthesized through a multi-step process involving the sulfonation of naphthalene followed by hydroxylation. The typical synthetic route includes:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid or oleum to introduce sulfonic acid groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and hydroxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions and to ensure efficient mixing and temperature control. The final product is purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
6-Hydroxynaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and as a staining agent in microscopy.
Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic reagents.
Mechanism of Action
The mechanism of action of 6-Hydroxynaphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds, ionic interactions, and other types of chemical bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonic acid: Similar in structure but lacks the hydroxyl group at the 6 position.
2-Naphthol-6,8-disulfonic acid: Contains hydroxyl and sulfonic acid groups but at different positions on the naphthalene ring.
1-Naphthol-3,6-disulfonic acid: Another isomer with hydroxyl and sulfonic acid groups at different positions.
Uniqueness
6-Hydroxynaphthalene-1,3-disulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly useful in certain chemical syntheses and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-hydroxynaphthalene-1,3-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVUQFBYRBEWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627310 | |
Record name | 6-Hydroxynaphthalene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-05-3 | |
Record name | 6-Hydroxy-1,3-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxynaphthalene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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